- Selective oxidation of sulfides to sulfoxides using hydrogen peroxide over Au/CTN-silica catalystCatalysis Communications, 2015, 72, 142-146,
Cas no 934-72-5 ((R)-Methyl P-tolylsulfoxide)

(R)-Methyl P-tolylsulfoxide structure
Nome del prodotto:(R)-Methyl P-tolylsulfoxide
(R)-Methyl P-tolylsulfoxide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1-methyl-4-(methylsulfinyl)-
- Methyl 4-Tolyl Sulfoxide
- 1-METHYL-4-(METHYLSULPHINYL)BENZENE
- 1-methyl-4-methylsulfinylbenzene
- Methyl 4-methylphenyl sulphoxide
- Methyl p-tolyl sulfoxide
- 1-Methyl-4-(methylsulfinyl)benzene
- Methyl 4-methylphenylsulfoxide
- 1-Methanesulfinyl-4-methylbenzene
- Methyl p-methylphenylsulfoxide
- Benzene, 1-methyl-4-(methylsulfinyl)-
- FEVALTJSQBFLEU-UHFFFAOYSA-N
- methyl p-tolylsulfoxide
- Methyl (4-methylphenyl) sulfoxide
- 1-Methanesulfinyl-4-methyl-benzene
- 1-Methyl-4-(methylsulfinyl)benzene (ACI)
- Sulfoxide, methyl p-tolyl (6CI, 7CI, 8CI)
- (±)-Methyl p-toluene sulfoxide
- (±)-Methyl p-tolyl sulfoxide
- (±)-p-Tolyl methyl sulfoxide
- 4-(Methylsulfinyl)toluene
- 4-Methylphenyl methyl sulfoxide
- 4-Toluene methyl sulfoxide
- Methyl 4-methylphenyl sulfoxide
- Methyl p-methylphenyl sulfoxide
- NSC 141186
- p-Methylphenyl methyl sulfoxide
- p-Tolyl methyl sulfoxide
- PS-4386
- 1-Methyl-4-methylsulfinyl-benzene
- T73083
- 934-72-5
- SCHEMBL280535
- DTXSID401347144
- DB-057843
- NSC-141186
- M3061
- DB-063924
- NSC141186
- (S)-Methyl P-tolylsulfoxide
- Methyl p-tolyl sulfoxide, 97%
- (S)-()-Methyl p-tolyl sulfoxide
- MFCD00075175
- Benzene, 1-methyl-4-[(R)-methylsulfinyl]-
- AKOS006228260
- DA-31695
- 1-Methyl-4-(methylsulfinyl)benzene #
- GEO-04078
- (R)-Methyl P-tolylsulfoxide
-
- MDL: MFCD00075175
- Inchi: 1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3
- Chiave InChI: FEVALTJSQBFLEU-UHFFFAOYSA-N
- Sorrisi: O=S(C)C1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 154.04500
- Massa monoisotopica: 154.04523611g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 125
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 36.3
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.1125 (rough estimate)
- Punto di fusione: 44-46 °C (lit.)
- Punto di ebollizione: 113-114 °C/2 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: >235,4 ° f
Celsius: >113 ° c - Indice di rifrazione: 1.5780 (estimate)
- PSA: 36.28000
- LogP: 2.59810
- Solubilità: Non determinato
(R)-Methyl P-tolylsulfoxide Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
(R)-Methyl P-tolylsulfoxide Dati doganali
- CODICE SA:2930909090
- Dati doganali:
Codice doganale cinese:
2930909090Panoramica:
2930909090. Altri composti organici dello zolfo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2930909090. altri composti organici solforati. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
(R)-Methyl P-tolylsulfoxide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | M223068-50mg |
(R)-Methyl P-tolylsulfoxide |
934-72-5 | 50mg |
$75.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576326-25g |
1-Methyl-4-(methylsulfinyl)benzene |
934-72-5 | 98% | 25g |
¥13256.00 | 2024-04-24 | |
Apollo Scientific | OR25242-1g |
Methyl 4-methylphenyl sulphoxide |
934-72-5 | 1g |
£30.00 | 2024-05-22 | ||
Apollo Scientific | OR25242-5g |
Methyl 4-methylphenyl sulphoxide |
934-72-5 | 5g |
£85.00 | 2024-05-22 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 481858-5G |
(R)-Methyl P-tolylsulfoxide |
934-72-5 | 5g |
¥2179.14 | 2023-12-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-250382-5 g |
Methyl p-tolyl sulfoxide, |
934-72-5 | 5g |
¥1,301.00 | 2023-07-10 | ||
eNovation Chemicals LLC | D111233-200g |
1-METHYL-4-(METHYLSULFINYL)BENZENE |
934-72-5 | 98% | 200g |
$1950 | 2024-08-03 | |
TRC | M223068-250mg |
(R)-Methyl P-tolylsulfoxide |
934-72-5 | 250mg |
$98.00 | 2023-05-18 | ||
Aaron | AR003F70-5g |
1-Methyl-4-(methylsulfinyl)benzene |
934-72-5 | 98% | 5g |
$162.00 | 2025-01-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X207693A-10g |
(R)-Methyl P-tolylsulfoxide |
934-72-5 | 10g |
¥7649.0 | 2024-07-24 |
(R)-Methyl P-tolylsulfoxide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Gold (chitosan/silica nanocatalyst) Solvents: Methanol , Water ; 5 min, rt; 2 h, 60 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Ceric ammonium nitrate (clay-supported) Solvents: Methanol ; 2 h, rt
Riferimento
- Clay-supported ceric ammonium nitrate as an effective, viable catalyst in the oxidation of olefins, chalcones and sulfides by molecular oxygenCatalysis Communications, 2009, 10(6), 872-878,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Molybdenum, [2-[[(2-mercaptoethyl)imino]methyl]phenolato(2-)-N,O,S]dioxo- Solvents: Decane , Chloroform-d ; 30 min, rt
Riferimento
- Mild, Selective Sulfoxidation with Molybdenum(VI) cis-Dioxo CatalystsACS Omega, 2017, 2(5), 1778-1785,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: 2685787-09-9 Solvents: Methanol ; 10 h, 25 °C
Riferimento
- Incorporating Photochromic Triphenylamine into a Zirconium-Organic Framework for Highly Effective Photocatalytic Aerobic Oxidation of SulfidesACS Applied Materials & Interfaces, 2021, 13(17), 20137-20144,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ; 100 h, 25 °C
Riferimento
- Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetateApplied Catalysis, 2014, 478, 275-282,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: tert-Butyl peroxide Catalysts: (OC-6-23)-Chloro[[2,2′-[[[2-(hydroxy-κO)propyl]imino-κN]bis(methylene)]bis[4,6-b… Solvents: Chloroform-d ; 24 h, 21 °C
Riferimento
- Oxidomolybdenum(VI) complexes with aminoalcohol bis(phenolate) [O,N,O,O'] ligands: Synthesis and catalytic studiesInorganic Chemistry Communications, 2012, 21, 21-23,
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2095563-62-3 Solvents: Ethanol , Water ; 30 min, 85 °C
Riferimento
- An organic-inorganic hybrid supramolecular framework material based on a [P2W18O62]6- cluster and Yb & Na complexes of pyridine-2,6-dicarboxylic acid: a catalyst for selective oxidation of sulfides in water with H2O2CrystEngComm, 2016, 18(23), 4272-4276,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Zinc(4+), tetraaqua[bis(formato-κO)tin][μ3-[5,15-di(4-pyridinyl-κN)-10,20-di-4-p… Solvents: Methanol , Dichloromethane ; 12 h, rt
Riferimento
- A SnIV-Porphyrin-Based Metal-Organic Framework for the Selective Photo-Oxygenation of Phenol and SulfidesInorganic Chemistry, 2011, 50(12), 5318-5320,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ; 1 h, 70 °C; cooled
Riferimento
- Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 PolyoxometalateJournal of the American Chemical Society, 2010, 132(33), 11446-11448,
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Hydrogen peroxide Catalysts: 1,2-Benzisothiazole, 3-(1,1-dimethylethyl)-, 1,1-dioxide Solvents: Dichloromethane , Water
Riferimento
- Unexpected nucleophilic participation and rearrangement of DBU in reactions with saccharin derivativesSynthetic Communications, 2003, 33(11), 1937-1941,
(R)-Methyl P-tolylsulfoxide Raw materials
(R)-Methyl P-tolylsulfoxide Preparation Products
(R)-Methyl P-tolylsulfoxide Letteratura correlata
-
Vincenzo De Sio,Antonio Massa,Arrigo Scettri Org. Biomol. Chem. 2010 8 3055
-
Jianlin Han,Vadim A. Soloshonok,Karel D. Klika,Józef Drabowicz,Alicja Wzorek Chem. Soc. Rev. 2018 47 1307
-
Jianlin Han,Vadim A. Soloshonok,Karel D. Klika,Józef Drabowicz,Alicja Wzorek Chem. Soc. Rev. 2018 47 1307
-
Brenda N. Sánchez-Eguía,Joan Serrano-Plana,Anna Company,Miquel Costas Chem. Commun. 2020 56 14369
-
Guglielmo Monaco,Chiara Vignes,Francesco De Piano,Assunta Bosco,Antonio Massa Org. Biomol. Chem. 2012 10 9650
934-72-5 ((R)-Methyl P-tolylsulfoxide) Prodotti correlati
- 5056-07-5((s)-(-)-methyl p-tolyl sulfoxide)
- 1519-39-7(1-Methyl-4-(R)-methylsulfinylbenzene)
- 1774-35-2(p-Tolyl sulfoxide)
- 2097992-17-9(5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole)
- 251569-95-6(3-Amino-2-(oxan-4-yl)propan-1-ol)
- 2008789-00-0(Carbamic acid, N-[1-(2,3-dimethyl-1-oxobutyl)cyclopropyl]-, 1,1-dimethylethyl ester)
- 895653-03-9(N-(3-chlorophenyl)-2-6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 2228826-34-2(2-fluoro-1-(1-methyl-1H-indol-5-yl)ethan-1-ol)
- 361470-39-5(3,4-dimethyl-N-4-(4-phenoxyphenyl)-1,3-thiazol-2-ylbenzamide)
- 2091608-48-7((1-ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso